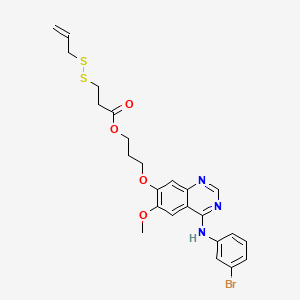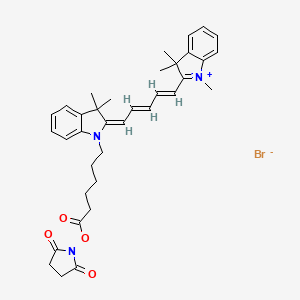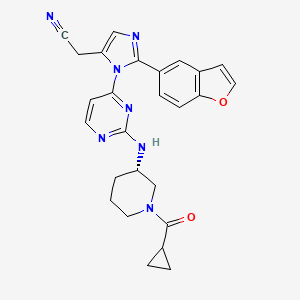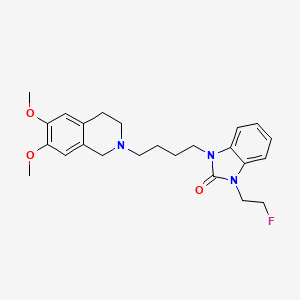
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides. Nucleosides are the building blocks of nucleic acids like DNA and RNA.
Vorbereitungsmethoden
The synthesis of 1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil typically involves the glycosylation of a uracil derivative with a xylofuranose sugar. The reaction conditions often require the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study the mechanisms of nucleoside transport and metabolism.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The mechanism of action of 1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil involves its incorporation into nucleic acids, where it can interfere with the normal processes of DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include nucleoside transporters and enzymes involved in nucleic acid synthesis .
Vergleich Mit ähnlichen Verbindungen
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil can be compared to other nucleoside analogs such as:
1-(b-D-Xylofuranosyl)-5-fluorouracil: This compound is also used in anticancer therapies and has a similar mechanism of action.
1-(b-D-Xylofuranosyl)uracil: This compound is used in antiviral therapies and has a similar structure but lacks the trifluoromethyl group.
2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide: This compound has been studied for its antiproliferative activity against tumor cells
These comparisons highlight the unique properties of this compound, such as its trifluoromethyl group, which can enhance its biological activity and stability .
Eigenschaften
Molekularformel |
C10H11F3N2O6 |
|---|---|
Molekulargewicht |
312.20 g/mol |
IUPAC-Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5+,6?,8-/m1/s1 |
InChI-Schlüssel |
UEJHQHNFRZXWRD-CAXIXURWSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)C(F)(F)F |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


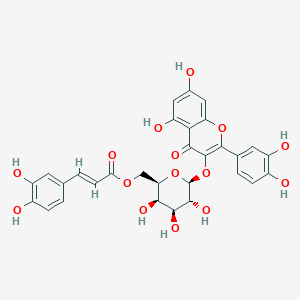
![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)
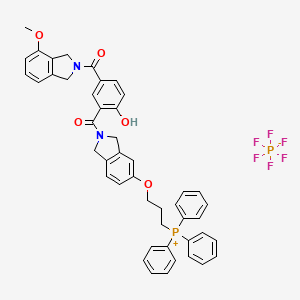


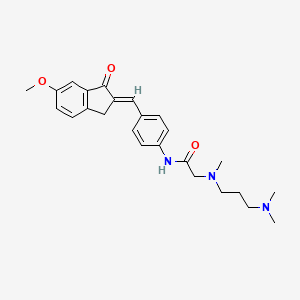
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)
